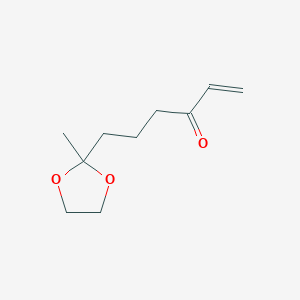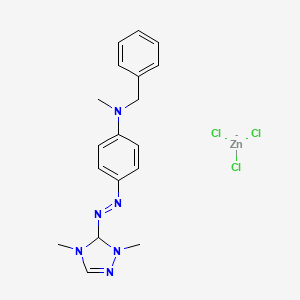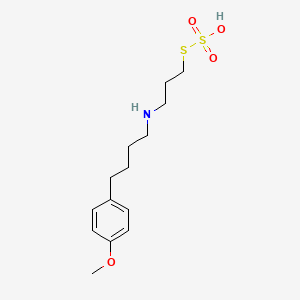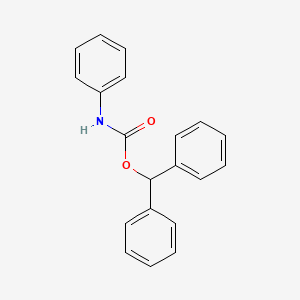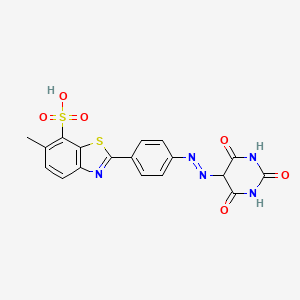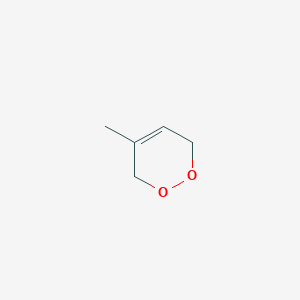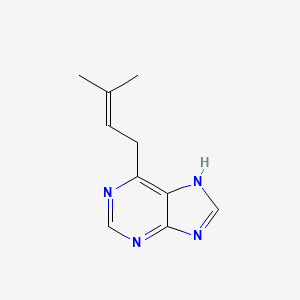(phenylethynyl)-lambda~5~-phosphane CAS No. 50965-19-0](/img/structure/B14663609.png)
[(4-Nitrophenyl)imino](diphenyl)(phenylethynyl)-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Nitrophenyl)imino(phenylethynyl)-lambda~5~-phosphane is a complex organophosphorus compound characterized by its unique structural features. This compound contains a nitrophenyl group, an imino group, and a phenylethynyl group attached to a lambda5-phosphane core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)imino(phenylethynyl)-lambda~5~-phosphane typically involves multi-step organic reactions. One common approach is the reaction of 4-nitroaniline with diphenylphosphine chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then treated with phenylacetylene under specific conditions to yield the final product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general principles of large-scale organic synthesis apply. These include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Nitrophenyl)imino(phenylethynyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The phenylethynyl group can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride or organolithium compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amino derivatives.
Scientific Research Applications
(4-Nitrophenyl)imino(phenylethynyl)-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.
Industry: It finds applications in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of (4-Nitrophenyl)imino(phenylethynyl)-lambda~5~-phosphane involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the imino and phenylethynyl groups can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
(4-Nitrophenyl)imino(phenylethynyl)-lambda~5~-phosphane can be compared with other organophosphorus compounds such as:
Triphenylphosphine: Unlike (4-Nitrophenyl)imino(phenylethynyl)-lambda~5~-phosphane, triphenylphosphine lacks the nitrophenyl and phenylethynyl groups, resulting in different reactivity and applications.
Diphenylphosphine oxide: This compound contains a phosphine oxide group instead of the imino group, leading to distinct chemical properties.
Phenylphosphine: Phenylphosphine has a simpler structure with only one phenyl group attached to the phosphorus atom, making it less versatile in terms of reactivity.
The unique combination of functional groups in (4-Nitrophenyl)imino(phenylethynyl)-lambda~5~-phosphane imparts distinct chemical properties and reactivity, setting it apart from these similar compounds.
Properties
CAS No. |
50965-19-0 |
|---|---|
Molecular Formula |
C26H19N2O2P |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
(4-nitrophenyl)imino-diphenyl-(2-phenylethynyl)-λ5-phosphane |
InChI |
InChI=1S/C26H19N2O2P/c29-28(30)24-18-16-23(17-19-24)27-31(25-12-6-2-7-13-25,26-14-8-3-9-15-26)21-20-22-10-4-1-5-11-22/h1-19H |
InChI Key |
AORJXLBPVRCWLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CP(=NC2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




